(9S,10R)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol
Overview
Description
- It belongs to the phenylpropanoid class of compounds and has the chemical formula C23H30O7.
- Gomisin H is known for its potential biological activities and has been studied for various applications.
Gomisin H: is a dibenzocyclooctadiene lignan found in the fruits of Schizandra chinensis BAILL.
Preparation Methods
- Gomisin H is typically synthesized chemically.
- One common synthetic route involves the reaction of methylbutenone with acetic anhydride under appropriate conditions .
- Industrial production methods may vary, but this compound is primarily obtained through chemical synthesis.
Chemical Reactions Analysis
- Gomisin H can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions depend on the specific transformation.
- Major products formed from these reactions may include derivatives of Gomisin H.
Scientific Research Applications
- Gomisin H has been investigated for its potential in various fields:
Chemistry: Its aromatic and flavor properties make it useful in fragrance and flavor formulations.
Biology: Research explores its effects on cellular processes and biological systems.
Medicine: Studies examine its potential therapeutic properties, such as antioxidant and anti-inflammatory effects.
Industry: It may find applications in natural product-based industries.
Mechanism of Action
- The exact mechanism by which Gomisin H exerts its effects is still an area of active research.
- It likely interacts with specific molecular targets and pathways within cells.
Comparison with Similar Compounds
- Gomisin H stands out due to its unique chemical structure and potential bioactivities.
- Similar compounds in the lignan family include other dibenzocyclooctadienes and related phenylpropanoids.
Properties
IUPAC Name |
4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-12-8-13-9-15(26-3)20(28-5)19(24)17(13)18-14(11-23(12,2)25)10-16(27-4)21(29-6)22(18)30-7/h9-10,12,24-25H,8,11H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJJSPKWNBUDNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318687 | |
Record name | Gomisin H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66056-20-0 | |
Record name | Gomisin H | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66056-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gomisin H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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